molecular formula C20H36O7P2 B587593 Geranylgeranyl Pyrophosphate-d3 Triammonium Salt CAS No. 1287302-11-7

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt

Cat. No. B587593
M. Wt: 453.467
InChI Key: OINNEUNVOZHBOX-PGRKICQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . It is also a metabolite involved in protein geranylgeranylation .


Synthesis Analysis

Geranylgeranyl diphosphate synthase (GGDPS), an enzyme in the isoprenoid biosynthesis pathway, is responsible for the production of geranylgeranyl pyrophosphate (GGPP) used for protein geranylgeranylation . GGPP can be synthesized from isopentenyl pyrophosphate through two prenyl transferases, FPP-synthase and GGPP-synthase .


Molecular Structure Analysis

The molecular formula of Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is C20H36O7P2 . The exact mass is 453.21245772 g/mol and the monoisotopic mass is also 453.21245772 g/mol . The InChI is 1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 .


Chemical Reactions Analysis

Geranylgeranyl pyrophosphate is a potent endogenous regulator of Hmg2p degradation . It has been observed that GGPP addition directly to living yeast cultures caused high potency and specific stimulation of Hmg2p degradation .


Physical And Chemical Properties Analysis

The molecular weight of Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is 453.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 and a topological polar surface area of 113 Ų .

Future Directions

Aberrant expression of GGDPS has been implicated in various human pathologies, including liver disease, type 2 diabetes, pulmonary disease, and malignancy . Thus, this enzyme is of particular interest from a therapeutic perspective . Current GGDPS inhibitors under development and the therapeutic implications of targeting this enzyme are being reviewed .

properties

CAS RN

1287302-11-7

Product Name

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt

Molecular Formula

C20H36O7P2

Molecular Weight

453.467

IUPAC Name

phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3

InChI Key

OINNEUNVOZHBOX-PGRKICQXSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C

synonyms

Diphosphoric Acid P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen_x000B_-1-yl-d3] Ester Ammonium Salt;  Diphosphoric Acid Mono[(2E,6E,10E)-3,7,11,15-_x000B_tetramethyl-2,6,10,14-hexadecatetraenyl-d3] Ester Triammonium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.